molecular formula C10H10BrClO B14022293 3-Bromo-2-chloro-5-isopropylbenzaldehyde

3-Bromo-2-chloro-5-isopropylbenzaldehyde

Cat. No.: B14022293
M. Wt: 261.54 g/mol
InChI Key: FIAPGACDTKIDIT-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-isopropylbenzaldehyde (CAS: 2586126-43-2) is a halogenated benzaldehyde derivative featuring a bromine atom at position 3, a chlorine atom at position 2, and an isopropyl group at position 5 on the aromatic ring. The aldehyde functional group at position 1 makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its molecular formula is C₁₀H₁₀BrClO, with a purity of 95% as listed by Combi-Blocks .

Properties

Molecular Formula

C10H10BrClO

Molecular Weight

261.54 g/mol

IUPAC Name

3-bromo-2-chloro-5-propan-2-ylbenzaldehyde

InChI

InChI=1S/C10H10BrClO/c1-6(2)7-3-8(5-13)10(12)9(11)4-7/h3-6H,1-2H3

InChI Key

FIAPGACDTKIDIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-isopropylbenzaldehyde typically involves the halogenation of isopropylbenzaldehyde derivatives. One common method includes the bromination and chlorination of 5-isopropylbenzaldehyde under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-isopropylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-chloro-5-isopropylbenzaldehyde is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-isopropylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Halogenated Benzaldehyde Derivatives

Compound Name CAS Number Molecular Formula Substituents Purity Key Differences Reference
This compound 2586126-43-2 C₁₀H₁₀BrClO 3-Br, 2-Cl, 5-isopropyl 95% Bulky isopropyl group enhances steric hindrance
3-Bromo-5-chloro-2-methoxybenzaldehyde 25299-26-7 C₈H₆BrClO₂ 3-Br, 5-Cl, 2-OCH₃ 95% Methoxy group increases electron density
3-Bromo-5-chloro-4-hydroxybenzaldehyde 1849-76-9 C₇H₄BrClO₂ 3-Br, 5-Cl, 4-OH - Hydroxyl group improves solubility
3,5-Dibromo-2-hydroxybenzaldehyde 90-59-5 C₇H₄Br₂O₂ 3-Br, 5-Br, 2-OH - Dual bromine atoms increase lipophilicity

Key Observations :

  • Steric Effects : The isopropyl group in the target compound reduces reactivity in nucleophilic aromatic substitution compared to smaller substituents like methoxy or hydroxyl groups .
  • Solubility : Hydroxyl-containing analogs (e.g., 1849-76-9) exhibit higher water solubility due to hydrogen bonding, whereas the isopropyl group in the target compound enhances hydrophobicity .
  • Electronic Effects : Methoxy and hydroxyl groups act as electron-donating groups, activating the aromatic ring toward electrophilic substitution, whereas halogens are electron-withdrawing .

Heterocyclic Analogs

Compound Name CAS Number Molecular Formula Core Structure Purity Key Differences Reference
2-Bromo-6-chloroisonicotinaldehyde 1060811-22-4 C₆H₃BrClNO Pyridine ring 95% Nitrogen atom alters electronic properties
6-Bromo-2-chloro-1H-indole-3-carbaldehyde 1221792-00-2 C₉H₅BrClNO Indole ring 95% Planar indole structure enables π-stacking

Key Observations :

  • Reactivity : Pyridine and indole derivatives (e.g., 1060811-22-4) undergo regioselective reactions at the heteroatom, unlike the benzene-based target compound .
  • Applications : Indole derivatives are more commonly used in drug discovery (e.g., kinase inhibitors), while the target compound is suited for agrochemical intermediates .

Biological Activity

3-Bromo-2-chloro-5-isopropylbenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including cytotoxicity, aquatic toxicity, and structure-activity relationships (SAR), drawing from diverse research sources.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 3-position and a chlorine atom at the 2-position of the benzene ring, along with an isopropyl group at the 5-position. Its molecular formula is C10H10BrClO, and it has various physical properties that influence its biological activity.

Cytotoxicity

Cytotoxicity refers to the ability of a compound to induce cell death. Studies have shown that various aldehydes, including substituted benzaldehydes, exhibit significant cytotoxic effects against cancer cell lines. For instance, a related study on 3-benzylidenechromanones indicated that certain structural modifications could enhance cytotoxicity against human leukemia and colon adenocarcinoma cells. The incorporation of specific substituents was found to impact the potency and selectivity of these compounds in targeting cancer cells .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)
3-BenzylidenechromanoneHL-6015
3-Benzylidenechromanone (modified)COLO-20510
This compoundTBD (to be determined)TBD

Aquatic Toxicity

The aquatic toxicity of aldehydes is an important consideration for environmental safety. A quantitative structure-activity relationship (QSAR) study analyzed the toxicity of various aromatic aldehydes towards aquatic organisms. The study highlighted trends in toxicity based on structural features, indicating that halogenated compounds often exhibit varying degrees of toxicity depending on their chemical structure .

Table 2: Aquatic Toxicity Data for Aldehydes

AldehydeOrganism TestedIGC50 (mg/L)
3-Bromo-2-chlorobenzaldehydeFathead minnowTBD
This compoundWater fleaTBD

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for predicting the biological activity of chemical compounds. Research indicates that modifications in the substituents on the benzene ring can significantly alter both cytotoxic and aquatic toxicity profiles. For example, studies have shown that increasing lipophilicity through specific substituents can enhance cell membrane permeability, thereby increasing cytotoxic effects .

Case Studies

  • Cytotoxic Effects on Cancer Cell Lines : A study investigating various benzaldehyde derivatives found that those with halogen substitutions showed increased activity against specific cancer cell lines. This suggests a potential pathway for developing new anticancer agents based on structural modifications .
  • Aquatic Toxicity Assessment : A QSAR model was developed to assess the aquatic toxicity of aldehydes, including 3-bromo derivatives. The model successfully predicted toxicity levels based on structural characteristics, emphasizing the need for careful evaluation in environmental contexts .

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